2-Fluoro-5-methoxy-benzamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-methoxy-benzamidine is an organic compound with the molecular formula C8H9FN2O It is characterized by the presence of a fluorine atom at the second position and a methoxy group at the fifth position on the benzene ring, along with an amidine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methoxy-benzamidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-5-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to an imine intermediate by reacting with an appropriate amine under acidic conditions.
Amidine Formation: The imine intermediate is then treated with an amidine source, such as ammonium acetate, under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The fluorine atom on the benzene ring can undergo nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the amidine group can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzamidines can be formed.
Oxidation Products: Methoxy group oxidation yields aldehydes or acids.
Reduction Products: Reduction of the amidine group yields primary amines.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-methoxy-benzamidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-methoxy-benzamidine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity through hydrogen bonding and electrostatic interactions. The methoxy group contributes to the compound’s overall stability and solubility, facilitating its biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-5-methoxybenzaldehyde: Shares the same benzene ring substitution pattern but lacks the amidine group.
2-Fluoro-5-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amidine.
2-Fluoro-5-methoxyaniline: Contains an amino group instead of an amidine.
Uniqueness: 2-Fluoro-5-methoxy-benzamidine is unique due to the presence of both fluorine and methoxy groups on the benzene ring, along with the amidine functional group. This combination imparts distinct chemical properties, such as enhanced binding affinity and stability, making it valuable in various applications.
Eigenschaften
Molekularformel |
C8H9FN2O |
---|---|
Molekulargewicht |
168.17 g/mol |
IUPAC-Name |
2-fluoro-5-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H9FN2O/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H3,10,11) |
InChI-Schlüssel |
MDYWGSMXQAZVDA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)F)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.